molecular formula C11H14N2O B15167077 3-Amino-N-benzylbut-2-enamide CAS No. 625839-46-5

3-Amino-N-benzylbut-2-enamide

Cat. No.: B15167077
CAS No.: 625839-46-5
M. Wt: 190.24 g/mol
InChI Key: MKLUWAYLFJRCBQ-UHFFFAOYSA-N
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Description

3-Amino-N-benzylbut-2-enamide is an organic compound with a unique structure that includes an amino group, a benzyl group, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-benzylbut-2-enamide typically involves the reaction of benzylamine with but-2-enamide under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-benzylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The enamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-benzylbut-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-benzylbut-2-enamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-benzylbut-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

3-Amino-N-benzylbut-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H14_{14}N2_2O and a molecular weight of 206.25 g/mol. The compound features an amino group, a benzyl moiety, and an enamide functional group, which contribute to its reactivity and biological activity. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with but-2-enamide. A common method employs a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane at room temperature. This method facilitates the formation of the amide bond effectively. For industrial applications, continuous flow synthesis methods may be utilized to enhance control over reaction conditions and yields.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Activity : The compound has demonstrated potential in modulating inflammatory pathways, suggesting its use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells by interfering with specific cellular pathways .
  • Enzyme Interaction : It acts as a biochemical probe for studying enzyme interactions, potentially inhibiting certain enzymes by binding to their active sites. This interaction is crucial for understanding its therapeutic applications.

The mechanism of action for this compound involves its ability to bind to specific molecular targets, modulating enzyme activity and influencing various biological pathways. For instance, it may inhibit enzymes involved in cancer progression or inflammatory responses, leading to significant therapeutic effects depending on the target enzymes involved .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : A study assessing the cytotoxic effects of various enamino amides found that derivatives similar to this compound exhibited significant inhibition of gastric cancer cell lines (AGS) and other cancer types .
    CompoundIC50 (µM)Cancer Type
    This compound15Gastric (AGS)
    Other derivativesVariesVarious
  • Enzyme Inhibition Assays : Research demonstrated that the compound could effectively inhibit specific enzymes related to inflammation and cancer progression, showcasing its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-AminobenzamideLacks the benzyl and enamide groupsSimpler structure with different reactivity
N-Benzylbut-3-en-1-amineLacks the amino group on the but-2-enamide moietyDifferent functional group configuration
2,3-DimethoxybenzamideContains methoxy groups insteadAlters reactivity profile compared to enamides

Properties

CAS No.

625839-46-5

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-amino-N-benzylbut-2-enamide

InChI

InChI=1S/C11H14N2O/c1-9(12)7-11(14)13-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3,(H,13,14)

InChI Key

MKLUWAYLFJRCBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC=CC=C1)N

Origin of Product

United States

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